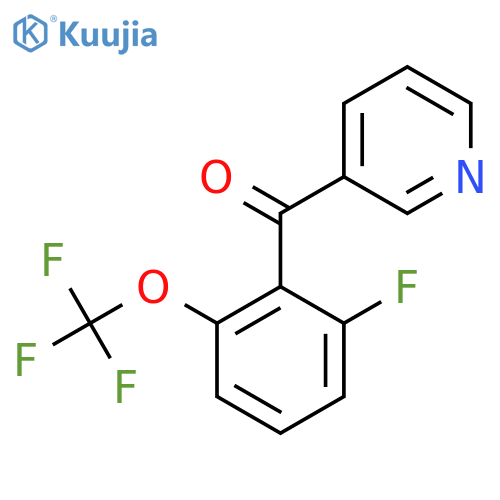Cas no 1261662-90-1 (3-(2-Fluoro-6-(trifluoromethoxy)benzoyl)pyridine)
3-(2-フルオロ-6-(トリフルオロメトキシ)ベンゾイル)ピリジンは、高度にフッ素化された芳香族化合物であり、その特異的な分子構造により医薬品や農薬分野での応用が期待されています。フルオロ基とトリフルオロメトキシ基の導入により、高い脂溶性と代謝安定性を有し、生体膜透過性の向上が可能です。ピリジン環とベンゾイル基の組み合わせは、標的タンパク質との選択的な相互作用を促進し、薬理活性の最適化に寄与します。特に中枢神経系(CNS)標的化合物の開発において、血脳関門透過性の改善が注目されています。

1261662-90-1 structure
商品名:3-(2-Fluoro-6-(trifluoromethoxy)benzoyl)pyridine
CAS番号:1261662-90-1
MF:C13H7F4NO2
メガワット:285.19379734993
CID:4791307
3-(2-Fluoro-6-(trifluoromethoxy)benzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(2-Fluoro-6-(trifluoromethoxy)benzoyl)pyridine
-
- インチ: 1S/C13H7F4NO2/c14-9-4-1-5-10(20-13(15,16)17)11(9)12(19)8-3-2-6-18-7-8/h1-7H
- InChIKey: IDMHFUFXBVQGRJ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C(C1C=NC=CC=1)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 348
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-(2-Fluoro-6-(trifluoromethoxy)benzoyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013003733-1g |
3-(2-Fluoro-6-(trifluoromethoxy)benzoyl)pyridine |
1261662-90-1 | 97% | 1g |
$1534.70 | 2023-09-03 | |
| Alichem | A013003733-250mg |
3-(2-Fluoro-6-(trifluoromethoxy)benzoyl)pyridine |
1261662-90-1 | 97% | 250mg |
$480.00 | 2023-09-03 | |
| Alichem | A013003733-500mg |
3-(2-Fluoro-6-(trifluoromethoxy)benzoyl)pyridine |
1261662-90-1 | 97% | 500mg |
$847.60 | 2023-09-03 |
3-(2-Fluoro-6-(trifluoromethoxy)benzoyl)pyridine 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
1261662-90-1 (3-(2-Fluoro-6-(trifluoromethoxy)benzoyl)pyridine) 関連製品
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
